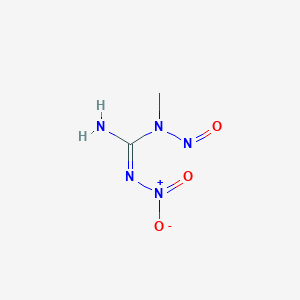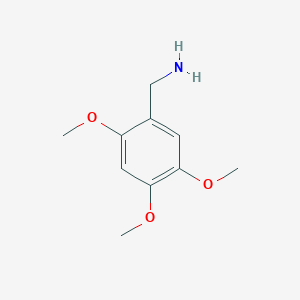
1H-indol-3-yl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-3-yl octanoate is an ester derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The octanoate ester linkage enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-indol-3-yl octanoate can be synthesized through esterification reactions involving 1H-indole-3-carboxylic acid and octanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-indol-3-yl octanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-yl octanol.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1H-indol-3-yl octanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-indol-3-yl octanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The indole moiety can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-indol-3-yl octanoate can be compared with other indole derivatives such as:
1H-indol-3-yl acetate: Similar ester linkage but with a shorter carbon chain, affecting its lipophilicity and bioavailability.
1H-indol-3-yl butyrate: Another ester derivative with a different carbon chain length, influencing its biological activity and interaction with cellular membranes.
Uniqueness: this compound’s unique octanoate ester linkage enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to shorter-chain esters .
Propriétés
IUPAC Name |
1H-indol-3-yl octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-16(18)19-15-12-17-14-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGQCIQSZVTAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)






![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)




